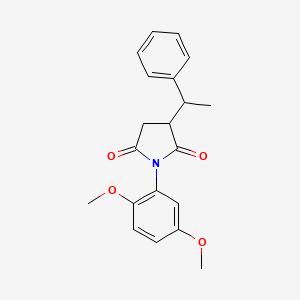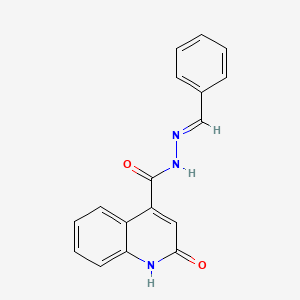
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug in recent years. It belongs to the class of psychoactive substances known as bath salts, which are synthetic derivatives of cathinone.
Mécanisme D'action
MDPV works by blocking the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a surge of euphoria and stimulation, as well as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
MDPV has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchodilation. It has also been linked to the release of stress hormones such as cortisol and adrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in a number of lab experiments to study its effects on the central nervous system. Its ability to block the reuptake of dopamine, norepinephrine, and serotonin makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Orientations Futures
There are a number of future directions for research on MDPV. One area of interest is its potential as a treatment for depression and other mood disorders. Its ability to increase levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these conditions. Another area of interest is its potential as a tool for studying the role of neurotransmitters in addiction and substance abuse. Finally, there is a need for further research on the long-term effects of MDPV use, particularly on the brain and other organs.
Applications De Recherche Scientifique
MDPV has been extensively studied for its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has been linked to its stimulant and euphoric effects.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(14-7-5-4-6-8-14)16-12-19(22)21(20(16)23)17-11-15(24-2)9-10-18(17)25-3/h4-11,13,16H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRYCQDCHSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-bromophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889197.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889203.png)
![3-(2-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889215.png)
![5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3889223.png)

![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3889236.png)

![4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889240.png)
![2-bromo-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889244.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-isobutoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B3889250.png)

![5-[(benzyloxy)methyl]-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B3889279.png)
![N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3889294.png)
![3-anilino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3889304.png)